molecular formula C19H18ClN5O2 B11488830 1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11488830
M. Wt: 383.8 g/mol
InChI Key: GZULLGQOKMMOSF-UHFFFAOYSA-N
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Description

1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a diazino-pyrimidine core, which is a fused ring system combining diazine and pyrimidine rings. The presence of chlorine and methyl groups on the phenyl ring, as well as a pyridinylmethyl substituent, adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chloro-2-methylbenzaldehyde with pyridine-3-methanol in the presence of a base can lead to the formation of the desired compound through a series of condensation and cyclization steps. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the phenyl and pyridinyl groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The chlorine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The diazino-pyrimidine core can participate in cyclization reactions, forming additional ring structures under appropriate conditions.

Scientific Research Applications

1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the diazino-pyrimidine core allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE stands out due to its unique combination of substituents and ring structures. Similar compounds include:

    Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the specific substituents and their positions.

    Pyrido[2,3-d]pyrimidines: These compounds also feature a fused ring system but have different nitrogen atom arrangements and substituents.

    Quinazolines: Another class of heterocyclic compounds with a fused ring system, but with distinct structural and functional properties.

The uniqueness of 1-(3-CHLORO-2-METHYLPHENYL)-6-[(PYRIDIN-3-YL)METHYL]-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE lies in its specific arrangement of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C19H18ClN5O2

Molecular Weight

383.8 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H18ClN5O2/c1-12-15(20)5-2-6-16(12)25-17-14(18(26)23-19(25)27)10-24(11-22-17)9-13-4-3-7-21-8-13/h2-8,22H,9-11H2,1H3,(H,23,26,27)

InChI Key

GZULLGQOKMMOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(CN(CN3)CC4=CN=CC=C4)C(=O)NC2=O

Origin of Product

United States

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